Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Overview
Description
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound belongs to the class of substituted tetrahydroquinoline carbamates, which are recognized for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Isobutyrylation: The tetrahydroquinoline core is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which may involve reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of carbamates and tetrahydroquinoline derivatives.
Biology: Investigated for its role in inhibiting acetylcholinesterase, making it a potential candidate for treating neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Comparison: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to its specific structural features that may offer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its tetrahydroquinoline core and phenyl carbamate moiety provide a unique scaffold that could potentially result in different binding affinities and selectivity profiles .
Properties
IUPAC Name |
phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBACFZDYKQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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